tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core modified with a tert-butyl carbamate group and an aminomethyl substituent at position 3. The aminomethyl group enhances hydrogen-bonding capacity, making it valuable for targeting biological receptors. This article compares its structural and physicochemical properties with analogous compounds to elucidate the impact of substituent variations.
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-13)14-15-10(8)7-16/h4-7,13H2,1-3H3,(H,14,15) |
InChI Key |
IVVSEWDYHSNXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2CN |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization
The Suzuki-Miyaura coupling reaction has been adapted for synthesizing pyrazolo-pyridine intermediates, particularly when aryl boronic esters or halides are involved. In a study optimizing conditions for a related PROTAC intermediate, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethoxy)propionate was synthesized via palladium-catalyzed coupling between a pyrazolopyrimidine iodide and a benzooxazole boronic ester . Key parameters included:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent : Dimethoxyethane (DME)/H₂O (2:1 v/v)
-
Base : Na₂CO₃
-
Temperature : 90°C
For the target compound, a similar strategy could involve coupling a halogenated pyrazolo[3,4-c]pyridine intermediate with an aminomethyl-containing boronic ester. The tert-butyl carbamate group is likely introduced earlier via Boc protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Nucleophilic Aromatic Substitution (SNAr) and Japp–Klingemann Cyclization
A robust method for pyrazolo[4,3-b]pyridines involves SNAr followed by a modified Japp–Klingemann reaction . Starting with 2-chloro-3-nitropyridine, SNAr with a keto ester yields a pyridinyl keto ester, which undergoes Japp–Klingemann hydrazone formation and cyclization to form the pyrazole ring. For the target compound, this approach could be modified as follows:
-
SNAr Reaction : React 2-chloro-3-nitropyridine with tert-butyl 4-aminobutyrate in the presence of K₂CO₃ to substitute the nitro group.
-
Hydrazone Formation : Treat the intermediate with arenediazonium tosylate to form a hydrazone.
-
Cyclization : Heat under acidic conditions to induce cyclization, forming the pyrazolo[3,4-c]pyridine core .
This one-pot procedure avoids isolating unstable intermediates. The aminomethyl group could be introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride and ammonium acetate .
Hydrazine-Mediated Cyclization of Pyridine Derivatives
A patent detailing pyrazolo[3,4-b]pyridine synthesis describes cyclization using hydrazine dihydrochloride . For the target compound, the steps might include:
-
Activation of Pyridine Carboxylic Acid : Convert 2-chloronicotinic acid to its acid chloride using thionyl chloride.
-
Amide Formation : React with tert-butyl 3-aminopropylcarbamate to form a tertiary amide.
-
Cyclization : Treat with hydrazine dihydrochloride in dichloromethane to form the pyrazole ring .
Optimized Conditions :
The tert-butyl group remains intact under these mild conditions, while the aminomethyl side chain is introduced via the carbamate precursor.
Comparative Analysis of Methods
Mechanistic and Practical Considerations
-
Boc Protection : The tert-butyl carbamate is typically introduced early to prevent side reactions. Boc₂O in THF with DMAP as a catalyst is effective .
-
Aminomethyl Introduction : Reductive amination or alkylation of a ketone intermediate with benzylamine followed by hydrogenolysis ensures regioselectivity .
-
Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from methanol/water mixtures yields high-purity product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
tert-Butyl 3-(Hydroxymethyl)-1-Isopropyl-4,5-Dihydro-1H-Pyrazolo[3,4-c]Pyridine-6(7H)-Carboxylate
- Molecular Formula : C₁₅H₂₅N₃O₃
- Molecular Weight : 295.38 g/mol
- Substituent : Hydroxymethyl (-CH₂OH) at position 3; additional isopropyl group at position 1.
- Key Properties: The hydroxymethyl group increases polarity compared to the aminomethyl derivative, enabling hydrogen bonding via the hydroxyl group. However, it lacks the basicity of the primary amine, which may reduce interactions with acidic biological targets.
tert-Butyl 3-(Trifluoromethyl)-4,5-Dihydro-1H-Pyrazolo[3,4-c]Pyridine-6(7H)-Carboxylate
- Molecular Formula : C₁₂H₁₆F₃N₃O₂ (estimated)
- Molecular Weight : ~307.27 g/mol (estimated)
- Substituent : Trifluoromethyl (-CF₃) at position 3.
- Key Properties: The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, favoring membrane permeability. Structural similarity to the aminomethyl derivative is moderate (0.70 similarity score) .
Base Structure: tert-Butyl 4,5-Dihydro-1H-Pyrazolo[3,4-c]Pyridine-6(7H)-Carboxylate
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Substituent: No substituent at position 3.
- Key Properties : The absence of a substituent simplifies the structure, reducing steric hindrance and manufacturing complexity. However, it lacks functional groups for targeted interactions, limiting its utility in active pharmaceutical ingredient (API) synthesis. This compound is discontinued .
Other Structural Analogs
- This modification may enhance binding to aromatic residues in enzymes or receptors .
- tert-Butyl 6,7-Dihydro-1H-Pyrazolo[4,3-c]Pyridine-5(4H)-Carboxylate : Differs in ring fusion (pyrazolo[4,3-c]pyridine vs. [3,4-c]), altering ring puckering dynamics and electronic distribution (similarity score: 0.82) .
Implications of Substituent Variations
- Aminomethyl (-CH₂NH₂): Enhances hydrogen-bonding and ionic interactions, critical for binding to biological targets. Likely improves solubility in polar solvents compared to -CF₃ analogs.
- Trifluoromethyl (-CF₃) : Increases lipid solubility and resistance to oxidative metabolism, favoring blood-brain barrier penetration .
- Phenyl (-C₆H₅) : Introduces steric hindrance and aromatic interactions, useful in kinase inhibitors or GPCR-targeted therapies .
Biological Activity
tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound with a unique pyrazolo-pyridine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₁₂H₂₀N₄O₂, and it possesses a molecular weight of 252.31 g/mol .
Chemical Structure and Properties
The compound features:
- A tert-butyl group
- An aminomethyl substituent at the 3-position
These structural elements contribute to its unique properties and potential interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance:
- Compounds derived from pyrazole structures have shown cytotoxicity against various cancer cell lines such as HCT-116 and MCF-7 with IC50 values ranging from 1.1 µM to 3.3 µM .
- A related compound exhibited potent antitumor activity with an IC50 of 49.85 µM in specific assays .
Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory effects. The structure–activity relationship (SAR) studies indicate that modifications in the pyrazole framework can enhance anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX-2 .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes some related compounds and their biological activities:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | 871726-73-7 | Lacks aminomethyl group | Varies |
| tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | 398491-64-0 | Different substitution pattern | Distinct pharmacological properties |
| 3-Aminomethyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester | Not Available | Contains tetrahydro structure | Potentially different reactivity |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:
- Binding affinities to specific proteins or enzymes.
- Inhibition of critical signaling pathways involved in cell proliferation and survival.
Case Studies
Recent advancements in drug design and discovery highlight the potential of pyrazole derivatives as therapeutic agents:
- Antitumor Activity : A study found that pyrazole derivatives induced significant apoptosis in cancer cells while inhibiting tumor growth in vivo models.
- Anti-inflammatory Mechanisms : Research demonstrated that certain pyrazole derivatives effectively reduced inflammation markers in animal models by modulating the expression of iNOS and COX-2 enzymes.
Q & A
Q. What are the optimal synthetic conditions for preparing tert-butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps include:
- Precursor Selection : Use of tert-butyl-protected pyrazolo-pyridine intermediates (e.g., tert-butyl 3-formyl derivatives) as starting materials .
- Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) for ≥95% purity .
- Optimization : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can optimize solvent polarity, catalyst loading, and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns. Compare chemical shifts with tert-butyl pyrazolo-pyridine derivatives (e.g., δ 1.4 ppm for tert-butyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal data, as demonstrated for tert-butyl pyrazolo-pyridine carboxylates .
- HPLC-PDA : Monitor purity (>97%) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational chemistry improve reaction design for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing experimental screening time .
- Machine Learning (ML) : Train models on existing pyrazolo-pyridine reaction datasets to predict optimal conditions (e.g., solvent, temperature) .
- Molecular Dynamics (MD) : Simulate interactions between the aminomethyl group and biological targets (e.g., kinases) to guide functionalization .
Q. How should researchers address contradictions in spectroscopic or biological activity data?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/HRMS data with structurally analogous compounds (e.g., tert-butyl 6-fluoro-pyrazolo-pyridine carboxylates) to resolve peak assignment conflicts .
- Dose-Response Studies : For inconsistent bioactivity (e.g., kinase inhibition), conduct assays across multiple concentrations (1 nM–100 µM) and cell lines to identify context-dependent effects .
- Meta-Analysis : Aggregate data from PubChem CID 50992799 or related entries to identify trends in reactivity or stability .
Q. What strategies enhance the regioselectivity of functional group modifications on this scaffold?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butyl esters to temporarily block carboxylate sites during aminomethylation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions at the pyrazole ring .
- pH Control : Adjust reaction media to acidic (pH 3–5) or basic (pH 9–11) conditions to direct electrophilic attacks to specific nitrogen atoms .
Q. What advanced safety protocols are critical for handling this compound in large-scale synthesis?
- Methodological Answer :
- Storage : Maintain under inert atmosphere (argon) at 2–8°C to prevent degradation of the aminomethyl group .
- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) and adhere to GHS protocols (P261, P305+P351+P338) .
- Waste Management : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
